molecular formula C22H20N6O2S2 B13067788 2-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)-N-phenylhydrazinecarbothioamide

2-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B13067788
M. Wt: 464.6 g/mol
InChI Key: UVYRYVGWPSLMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that features a thiazole ring, a phthalazinone moiety, and a hydrazinecarbothioamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiazole with appropriate aldehydes or ketones under acidic or basic conditions.

    Synthesis of the Phthalazinone Moiety: The phthalazinone core is prepared by cyclization reactions involving hydrazine derivatives and phthalic anhydride or its derivatives.

    Coupling Reactions: The thiazole and phthalazinone intermediates are coupled using acylation reactions to form the desired acetylated product.

    Introduction of the Hydrazinecarbothioamide Group: The final step involves the reaction of the acetylated intermediate with phenylhydrazinecarbothioamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone moiety, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phthalazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole and phthalazinone derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and cellular pathways.

    Industrial Applications: It may be utilized in the synthesis of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phthalazinone moiety are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The hydrazinecarbothioamide group may also contribute to its biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Phthalazinone Derivatives: Compounds such as phthalazinone-based inhibitors are known for their anticancer properties.

Uniqueness

2-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a thiazole ring, phthalazinone moiety, and hydrazinecarbothioamide group, which may confer a distinct set of biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H20N6O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

1-[[2-[3-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-oxophthalazin-1-yl]acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C22H20N6O2S2/c1-14-13-32-20(23-14)12-28-21(30)17-10-6-5-9-16(17)18(27-28)11-19(29)25-26-22(31)24-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,25,29)(H2,24,26,31)

InChI Key

UVYRYVGWPSLMRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NNC(=S)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.